![molecular formula C17H14ClN3O2 B131420 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone CAS No. 38150-27-5](/img/structure/B131420.png)

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone

Descripción general

Descripción

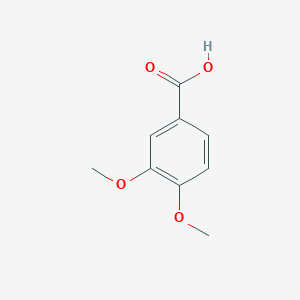

The compound "5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone" is a chemical that appears to be related to the family of benzophenone derivatives. Benzophenones are a class of organic compounds that are widely used as UV filters and have been frequently detected in various environmental matrices. They are known for their potential ecological risks and the formation of toxic by-products during water treatment processes .

Synthesis Analysis

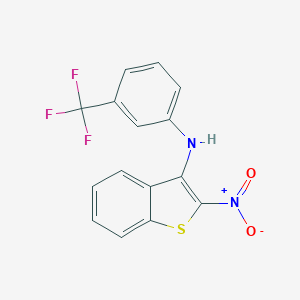

The synthesis of related benzophenone derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a benzofuran derivative, which is structurally related to benzophenones, was achieved through a one-pot synthesis involving a Pummerer reaction followed by desulfurization . Similarly, triazolyl benzophenone derivatives have been synthesized starting from acetohydrazide precursors, followed by cyclization and aminomethylation reactions . These methods suggest that the synthesis of the compound could involve similar strategies, such as the use of hydrazide intermediates and subsequent cyclization reactions.

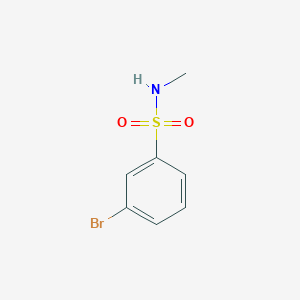

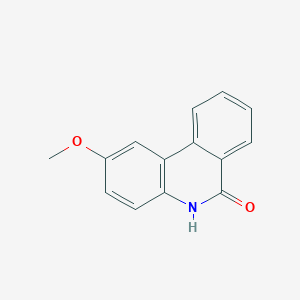

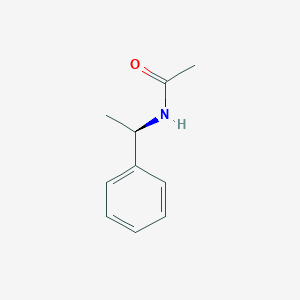

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be quite complex, with multiple rings and substituents. For example, the structure of vorozole, a triazolyl benzophenone, shows different bond angles and dihedral angles between planar moieties, indicating a non-planar conformation . The presence of a triazole ring can influence the overall geometry of the molecule, as seen in the smaller C-N-C angle in the triazolyl moiety due to lone-pair electrons . This suggests that the molecular structure of "5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone" would also exhibit a complex geometry influenced by its substituents.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including electrophilic substitution, Baeyer-Villiger oxidation, and oxidative breakage of the benzene ring . The presence of a triazole or oxadiazole ring can also lead to the formation of additional products through reactions such as ring closure or the formation of thiosemicarbazides . These reactions are highly dependent on the specific functional groups present in the molecule and the reaction conditions, such as pH and the presence of oxidizing agents.

Physical and Chemical Properties Analysis

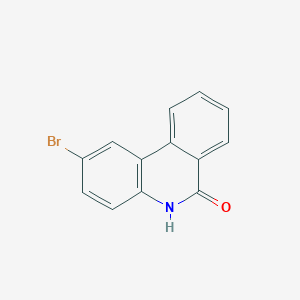

The physical and chemical properties of benzophenone derivatives can vary widely depending on their specific structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of hydroxyl, methoxy, and chloro substituents . The compound's reactivity in biological systems, such as its potential to inhibit β-amyloid aggregation or its antibacterial activity, is also determined by its structure . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to determine these compounds in various matrices, indicating their stability and persistence .

Aplicaciones Científicas De Investigación

Metabolic Studies and Synthesis Methods

- Metabolism and Determination : Konishi, Mori, and Hirai (1982) developed a method for the simultaneous determination of triazolo-benzophenone derivatives and their major blood metabolites in monkey plasma, highlighting the compound's degradation during gas-liquid chromatography and its potential for in vivo studies (Konishi, Mori, & Hirai, 1982).

- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating some of these compounds possess good to moderate antimicrobial activities against various microorganisms, indicating the potential application of the compound in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Properties

- CNS Activities : Hirai et al. (1982) presented the synthesis of amino acid amide derivatives of triazolylbenzophenones and evaluated their central nervous system (CNS) activities. Some compounds exhibited significant CNS activities, comparable to known sedatives, showcasing the compound’s relevance in CNS pharmacology (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Molecular Docking and Analysis

- EGFR Inhibitors : Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties through density functional theory and molecular docking. This study underscores the compound's role in designing novel EGFR inhibitors with potential anti-cancer activity (Karayel, 2021).

Environmental Detection

- Detection in Environmental Samples : Zhang et al. (2011) detailed the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge, indicating the environmental presence and persistence of such compounds and their derivatives (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Propiedades

IUPAC Name |

[5-chloro-2-[3-(hydroxymethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-11-19-20-16(10-22)21(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKJKOIIZBJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191544 | |

| Record name | HB-Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone | |

CAS RN |

38150-27-5 | |

| Record name | [5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38150-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HB-Compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038150275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HB-Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)